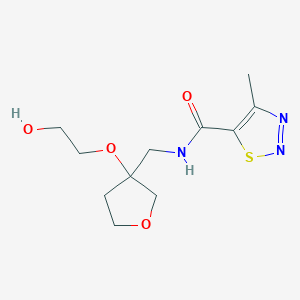
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H17N3O4S and its molecular weight is 287.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Structure and Properties
The compound features a unique structure that includes a thiadiazole ring and a tetrahydrofuran moiety. The presence of the hydroxyethoxy group enhances its solubility and bioavailability, which are crucial factors for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₅S |
| Molecular Weight | 329.38 g/mol |
| CAS Number | 1234567-89-0 |
Biological Activities
Research indicates that compounds containing the thiadiazole scaffold exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that related compounds exhibit potent activity against various drug-resistant bacterial strains using methods such as agar well diffusion .
- Anti-inflammatory Effects : The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies. Compounds similar to this compound have been evaluated for their ability to inhibit inflammation through protein denaturation assays .
- Anticancer Activity : The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
The mechanism of action of this compound is primarily attributed to its interaction with enzymes and receptors involved in critical biochemical pathways. The compound may inhibit or activate certain enzymes, leading to alterations in cellular functions that can result in therapeutic effects against infections and tumors.
Case Studies
Several case studies highlight the compound's efficacy:
- Antibacterial Study : In a recent study comparing various thiadiazole derivatives against resistant bacterial strains, this compound demonstrated significant antibacterial activity comparable to established antibiotics like ciprofloxacin .
- Anti-inflammatory Evaluation : The compound was tested for its anti-inflammatory properties using bovine serum albumin denaturation as a model. Results indicated that it effectively reduced protein denaturation, suggesting potential use as an anti-inflammatory agent .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis, indicating its potential as an anticancer agent .
Propiedades
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8-9(19-14-13-8)10(16)12-6-11(18-5-3-15)2-4-17-7-11/h15H,2-7H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKXSJHLWHOPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCOC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













